molecular formula C11H7F3O B14808856 1-(Trifluoromethoxy)naphthalene

1-(Trifluoromethoxy)naphthalene

Cat. No.: B14808856
M. Wt: 212.17 g/mol
InChI Key: REEVHKPBTDJGPJ-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethoxy group is known for its electron-withdrawing effects, which can influence the reactivity and properties of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring. One common method is the reaction of naphthalene with trifluoromethoxy reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize advanced trifluoromethoxylation reagents and optimized reaction conditions to achieve high yields and purity. The development of new trifluoromethoxylation reagents has significantly improved the accessibility of CF3O-containing compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various biological molecules. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it valuable in various applications .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H7F3O/c12-11(13,14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

REEVHKPBTDJGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(F)(F)F

Origin of Product

United States

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